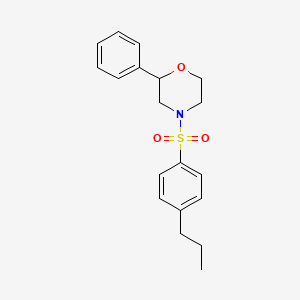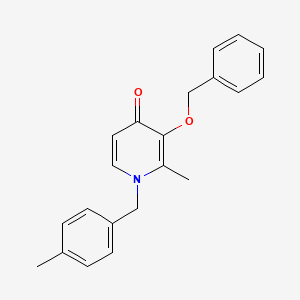
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, commonly referred to as 3MBP, is a heterocyclic compound with a broad range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. It has been used as a precursor in the synthesis of various drugs and is also known to exhibit biological activity.
Aplicaciones Científicas De Investigación
3MBP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various drugs and compounds and has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various polymers systems and as a catalyst in organic reactions. Additionally, 3MBP has been used as an inhibitor of enzymes and has been studied for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 3MBP is not fully understood. However, it is known to interact with various enzymes, receptors, and other proteins in a variety of ways. In particular, 3MBP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Additionally, 3MBP has been shown to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MBP are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 3MBP has been shown to have anti-bacterial, anti-fungal, and anti-viral properties. It has also been shown to inhibit the release of histamine, which can lead to allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3MBP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for many scientific experiments. Additionally, its wide range of biological activities makes it a useful tool for studying various biochemical and physiological processes. However, 3MBP has some limitations as well. For example, it has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, its biological activity is not always consistent, making it difficult to predict the outcome of experiments using 3MBP.
Direcciones Futuras
There are many potential future directions for the use of 3MBP. One potential direction is to investigate its use as an anti-cancer agent. Additionally, 3MBP could be studied for its potential use as an anti-viral or anti-bacterial agent. It could also be studied for its potential use as an anti-inflammatory agent. Additionally, 3MBP could be studied for its potential use in the synthesis of various heterocyclic compounds and polymers systems. Finally, 3MBP could be studied for its potential use as a catalyst in organic reactions.
Métodos De Síntesis
3MBP can be synthesized using a variety of methods. The most common method is the reaction of benzaldehyde and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of an acid catalyst. This method yields a high yield of 3MBP with a purity of more than 99%. Other methods for the synthesis of 3MBP include the reaction of benzyl alcohol and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst and the reaction of benzyl bromide and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst.
Propiedades
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22-13-12-20(23)21(17(22)2)24-15-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUVZVGWJFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

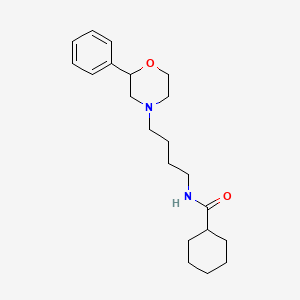

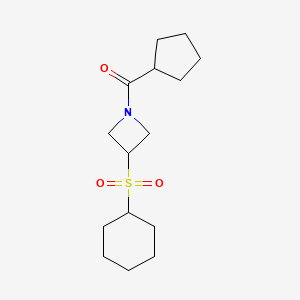
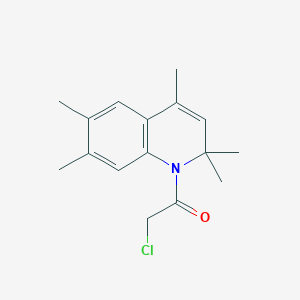
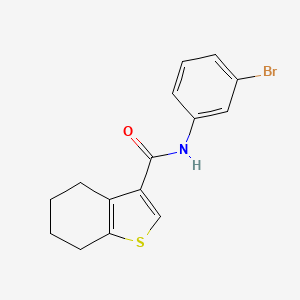
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
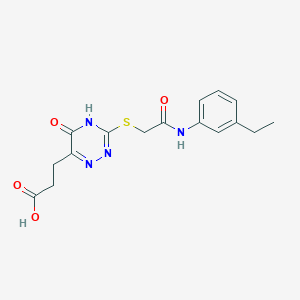
![1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2457472.png)
